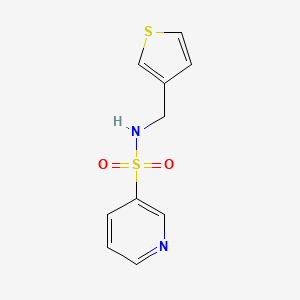

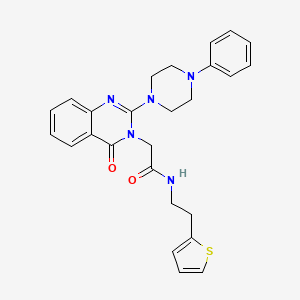

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

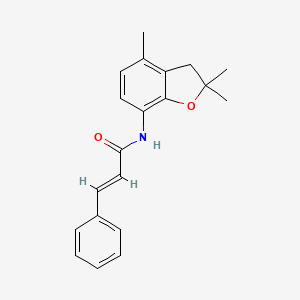

“N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide” is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are a group of compounds that contain a functional group called sulfonamide, which consists of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide”, involves various strategies. One of the common methods is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu), which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. It is a key structural component in “N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide”. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including “N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide”, can undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction . They can also react with trithiocarbonate anions (CS3^2-) generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide, serving as a novel S2- synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Applications De Recherche Scientifique

- Thiophene derivatives, including our compound of interest, have demonstrated anti-inflammatory effects. They modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Thiophenes exhibit antifungal activity against various fungal strains. Researchers have investigated their potential as antifungal agents, which could be valuable in treating fungal infections .

- The sulfur-containing thiophene nucleus contributes to antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage. Investigating their antioxidant mechanisms may lead to novel therapeutic strategies .

- Thiophenes have shown promise as anti-cancer agents. They interfere with cell division, inhibit kinases, and induce apoptosis. Our compound could be explored further for its specific anti-cancer mechanisms .

- Some thiophene derivatives interact with estrogen receptors. Understanding their binding affinity and selectivity could inform hormone-related therapies .

- Beyond medicinal uses, thiophenes find applications in material science. For instance, they serve as corrosion inhibitors in industrial chemistry .

Anti-Inflammatory Activity

Antifungal Properties

Antioxidant Potential

Anti-Cancer Effects

Estrogen Receptor Modulation

Material Science Applications

Mécanisme D'action

Target of Action

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid they need for growth and reproduction .

Biochemical Pathways

Sulfonamides, including N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide, affect the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis in bacteria by N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide leads to a decrease in bacterial growth and reproduction . This makes it effective in treating bacterial infections .

Action Environment

The action of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

Propriétés

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-16(14,10-2-1-4-11-7-10)12-6-9-3-5-15-8-9/h1-5,7-8,12H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKWOXDUVZJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)

![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2429406.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)